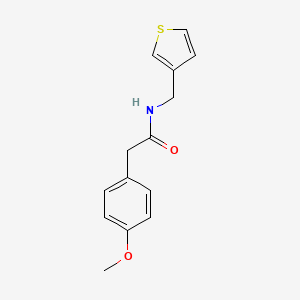

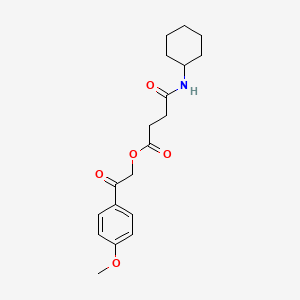

![molecular formula C14H22N2O B4940539 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research to study the effects of GABA (gamma-aminobutyric acid) on the central nervous system. Bicuculline is a potent antagonist of GABA-A receptors and is used to block the inhibitory effects of GABA on neuronal activity.

Mechanism of Action

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide works by blocking the inhibitory effects of GABA on neuronal activity. GABA is the primary inhibitory neurotransmitter in the central nervous system and regulates the activity of neurons by binding to GABA-A receptors. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide binds to the same site on the GABA-A receptor as GABA but does not activate the receptor. Instead, it blocks the inhibitory effects of GABA, leading to increased neuronal activity.

Biochemical and Physiological Effects:

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide has several biochemical and physiological effects on the central nervous system. It increases neuronal excitability by blocking the inhibitory effects of GABA, leading to increased synaptic transmission and neuronal firing. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide also increases the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, anxiety, and arousal.

Advantages and Limitations for Lab Experiments

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is a potent and selective GABA-A receptor antagonist that is widely used in scientific research. Its main advantage is its ability to selectively block the inhibitory effects of GABA on neuronal activity, allowing researchers to investigate the role of GABA in the central nervous system. However, its use is limited by its toxicity and potential side effects, which can vary depending on the dose and route of administration.

Future Directions

There are several future directions for the use of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide in scientific research. One area of interest is the development of new GABA-A receptor antagonists with improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of GABA in the regulation of neuronal plasticity and the potential use of GABA-A receptor antagonists in the treatment of neurological disorders such as epilepsy, anxiety, and depression.

Synthesis Methods

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is primarily synthesized from the plant Dicentra cucullaria, commonly known as the Dutchman's breeches. The plant contains the alkaloid protoberberine, which is used as a starting material for the synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide. The synthesis involves several steps, including the conversion of protoberberine to tetrahydroprotoberberine and subsequent cyclization to form the 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide molecule.

Scientific Research Applications

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is widely used in scientific research to study the effects of GABA-A receptor antagonists on the central nervous system. It is used to investigate the role of GABA in the regulation of neuronal activity and the mechanisms underlying various neurological disorders such as epilepsy, anxiety, and depression.

properties

IUPAC Name |

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c15-14(17)11-3-5-16(6-4-11)9-13-8-10-1-2-12(13)7-10/h1-2,10-13H,3-9H2,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNMPAAVOYMDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2CC3CC2C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

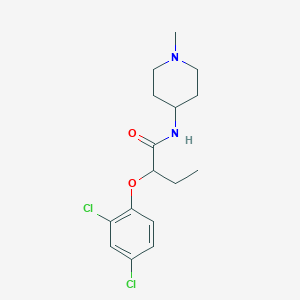

![6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B4940477.png)

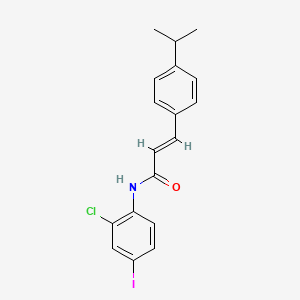

![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B4940502.png)

![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4940523.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4940531.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940541.png)

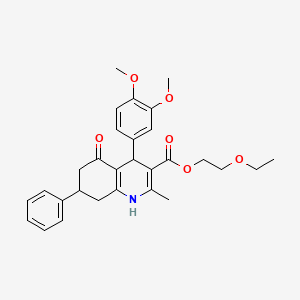

![5-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4940549.png)

![2-(3,5-dibromo-2-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4940550.png)

![2-amino-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B4940564.png)